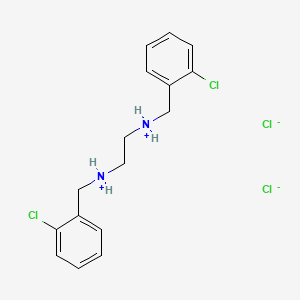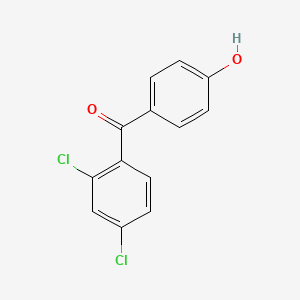
(2,4-Dichlorophenyl)(4-hydroxyphenyl)methanone
描述
(2,4-Dichlorophenyl)(4-hydroxyphenyl)methanone is an organic compound with the molecular formula C13H8Cl2O2 It is a derivative of benzophenone, characterized by the presence of two chlorine atoms and a hydroxyl group attached to the phenyl rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichlorophenyl)(4-hydroxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses (2,4-dichlorophenyl)acetic acid and 4-hydroxybenzoyl chloride as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The reaction proceeds as follows:
Friedel-Crafts Acylation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
化学反应分析
Types of Reactions: (2,4-Dichlorophenyl)(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOCH3) in polar solvents.
Major Products Formed:
Oxidation: Formation of (2,4-dichlorophenyl)(4-hydroxyphenyl)carboxylic acid.
Reduction: Formation of (2,4-dichlorophenyl)(4-hydroxyphenyl)methanol.
Substitution: Formation of (2,4-dichlorophenyl)(4-aminophenyl)methanone or (2,4-dichlorophenyl)(4-methoxyphenyl)methanone.
科学研究应用
(2,4-Dichlorophenyl)(4-hydroxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of cytochrome P450 enzymes.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of herbicides.
作用机制
The mechanism of action of (2,4-Dichlorophenyl)(4-hydroxyphenyl)methanone involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of cytochrome P450 enzymes, preventing the metabolism of substrates. This inhibition can lead to altered drug metabolism and potential therapeutic effects.
相似化合物的比较
- (2-Chlorophenyl)(4-hydroxyphenyl)methanone
- (4-Chlorophenyl)(2-hydroxyphenyl)methanone
- (2,4-Dihydroxyphenyl)(4-hydroxyphenyl)methanone
Comparison:
- Structural Differences: The presence and position of chlorine and hydroxyl groups vary among these compounds, leading to differences in their chemical reactivity and biological activity.
- Unique Properties: (2,4-Dichlorophenyl)(4-hydroxyphenyl)methanone is unique due to the presence of two chlorine atoms, which can enhance its lipophilicity and potential interactions with biological targets.
属性
IUPAC Name |
(2,4-dichlorophenyl)-(4-hydroxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-9-3-6-11(12(15)7-9)13(17)8-1-4-10(16)5-2-8/h1-7,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMXQHSUUYEFGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541264 | |
| Record name | (2,4-Dichlorophenyl)(4-hydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34183-01-2 | |
| Record name | (2,4-Dichlorophenyl)(4-hydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




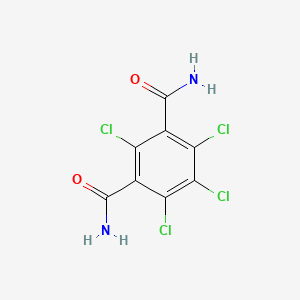


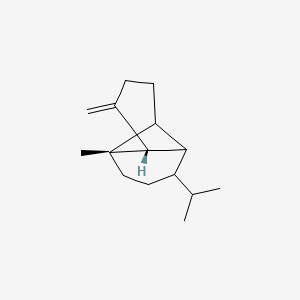

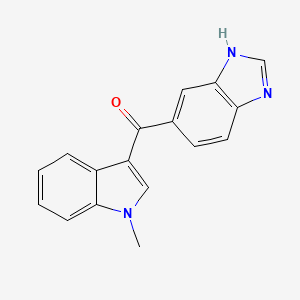

![1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine](/img/structure/B3060977.png)


![2,3-Bis[(E)-benzylidene]butanedioic acid](/img/structure/B3060980.png)
